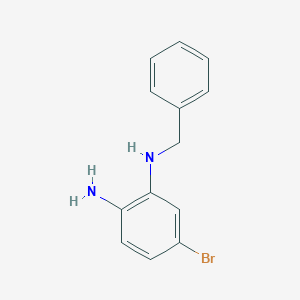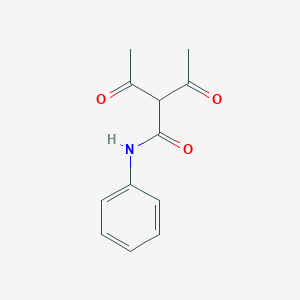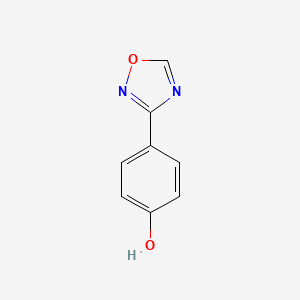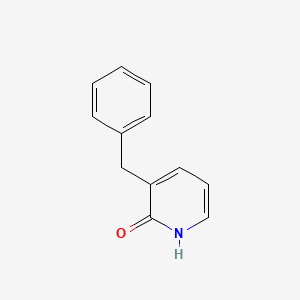
3-benzyl-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with a benzyl group attached to the third position. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the pyridinone and benzyl groups imparts unique chemical properties, making it a versatile building block for various chemical reactions and potential therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-1H-pyridin-2-one typically involves the reaction of 2-pyridone with benzyl halides under basic conditions. One common method is the alkylation of 2-pyridone with benzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and reproducibility.
化学反応の分析
Types of Reactions: 3-Benzyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl halide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides with nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized pyridinone derivatives.
Reduction: Reduced pyridinone derivatives.
Substitution: Substituted pyridinone derivatives with various functional groups.
科学的研究の応用
3-Benzyl-1H-pyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-benzyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
2-Benzyl-1H-pyridin-3-one: Similar structure but with the benzyl group at a different position, leading to different chemical properties and reactivity.
3-Phenyl-1H-pyridin-2-one: Features a phenyl group instead of a benzyl group, affecting its steric and electronic properties.
3-Benzyl-1H-pyridin-4-one:
Uniqueness: 3-Benzyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
3-benzyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H11NO/c14-12-11(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |
InChIキー |
RKIOBDYNFLHVQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S)-3-azabicyclo[3.1.0]hexane](/img/structure/B8645729.png)

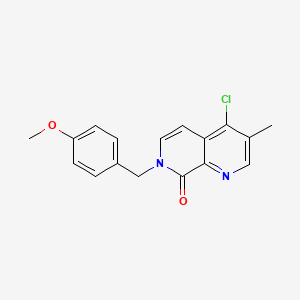
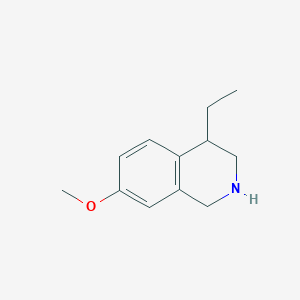
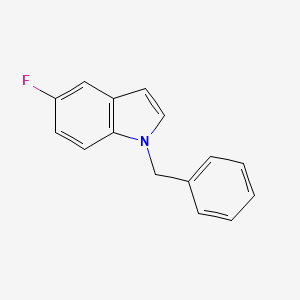
![N-[4-methoxybenzenesulfonyl]-(D)-valine](/img/structure/B8645768.png)

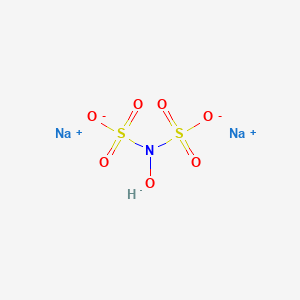
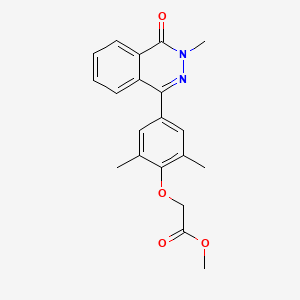
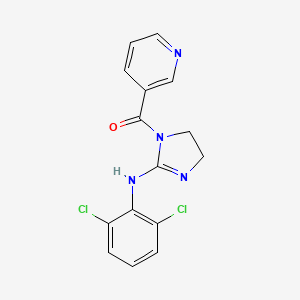
![1-Propyl-4-{5-[4-(trifluoromethyl)phenyl]pyridin-2-yl}piperazine](/img/structure/B8645793.png)
